molecular formula C14H14N2O B1489736 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol CAS No. 1708263-93-7

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

Cat. No. B1489736
CAS RN: 1708263-93-7
M. Wt: 226.27 g/mol
InChI Key: NZNYTXAUTFHROB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one (PPTP)”, was achieved through a three-component condensation reaction of 4-methylbenzaldehyde with acetophenone and urea in the presence of CF3COOH . The structure was determined by single crystal X-rays diffraction analysis .


Molecular Structure Analysis

The structure of PPTP was determined by single crystal X-rays diffraction analysis . It was inferred that PPTP crystallized in a monoclinic crystal system with space group P2 /c . The dihedral angles between the aromatic rings indicate that the molecule is non-planar .


Chemical Reactions Analysis

The three-component condensation reaction of 4-methylbenzaldehyde with acetophenone and urea in the presence of CF3COOH was investigated and as a result, 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one (PPTP) was synthesized . The crystal packing is mainly stabilized by N–H⋯O and C–H⋯O bonding which is further stabilized by off-set π⋯π stacking interactions .

Scientific Research Applications

Synthesis and Chemical Transformations

The research on derivatives of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol involves various chemical transformations and synthesis processes. For instance, studies have shown success in the aminolysis of related compounds, highlighting the significance of the reaction medium's dielectric permittivity and the sterical accessibility of the amino group in the reagent for successful reactions. This has implications for developing novel synthetic methodologies in organic chemistry I. Novakov et al., 2017.

Antimalarial Scaffold Exploration

Research efforts include exploring novel antimalarial series, such as the dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one scaffold, with potential new antimalarial compounds being synthesized and characterized. This exploration contributes to the ongoing search for effective antimalarial agents Romain Mustière et al., 2021.

Molecular Structure and Stability

The study of derivatives such as 7-Cyclopropyl-2'-deoxytubercidin highlights the importance of molecular structure in determining the stability and potential biological activity of compounds. This research provides insights into how specific molecular arrangements contribute to the compound's properties and interactions Haozhe Yang et al., 2014.

Supramolecular Chemistry Applications

The study of ureidopyrimidones demonstrates the potential for strong dimerization via quadruple hydrogen bonding, showcasing the relevance of such compounds in supramolecular chemistry. This dimerization behavior offers insights into the design of molecular systems with specific interaction patterns for various applications F. H. Beijer et al., 1998.

Nonlinear Optical Properties

Research into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has revealed their promising applications in nonlinear optics (NLO) and medicine. This work underscores the heterocyclic aromatic compounds' significance due to their extensive distribution in nature and their potential in developing new pharmacophores and NLO materials A. Hussain et al., 2020.

properties

IUPAC Name

2-cyclopropyl-4-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNYTXAUTFHROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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